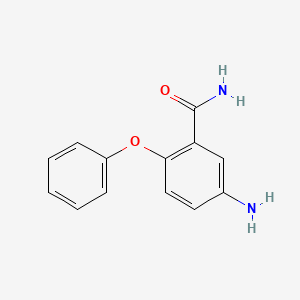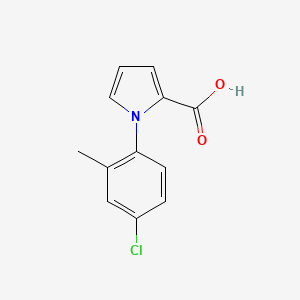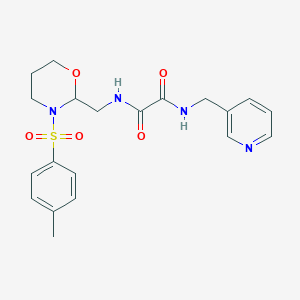
5-氨基-2-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-phenoxybenzamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzamide, featuring an amino group at the 5-position and a phenoxy group at the 2-position of the benzene ring
科学研究应用
5-Amino-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 5-Amino-2-phenoxybenzamide is the alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels . They play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
5-Amino-2-phenoxybenzamide acts as an alpha-adrenergic antagonist . It works by blocking alpha receptors in certain parts of the body . When these receptors are blocked, the muscle relaxes and the blood vessels widen . This leads to a decrease in blood pressure .
Biochemical Pathways
The compound’s action affects the adrenergic signaling pathway . By blocking alpha receptors, it disrupts the normal functioning of this pathway, leading to muscle relaxation and vasodilation . The downstream effects include increased blood flow to the skin, mucosa, and abdominal viscera, and lowered blood pressures .
Pharmacokinetics
The compound distributes to and may accumulate in adipose tissues . It is primarily excreted in urine and bile . The onset of action is within 2 hours, with the maximum effect observed within 4 to 6 hours . The duration of action is long-lasting, with the effects persisting for 3 to 4 days when administered intravenously . The elimination half-life is approximately 24 hours .
Result of Action
The molecular and cellular effects of 5-Amino-2-phenoxybenzamide’s action include the relaxation of vascular smooth muscle and the widening of blood vessels . This results in a lowering of blood pressure . It is used to treat conditions like pheochromocytoma, which are characterized by episodes of hypertension and sweating .
Action Environment
The action, efficacy, and stability of 5-Amino-2-phenoxybenzamide can be influenced by various environmental factors. It’s important to note that individual physiological factors, such as the presence of certain diseases or conditions, can also impact the compound’s action and efficacy .
安全和危害
The safety data sheet for 5-Amino-2-phenoxybenzamide indicates that it may pose certain hazards, although specific details are not provided . Phenoxybenzamine, from which it is derived, can cause side effects such as hives, difficulty breathing, swelling of the face, lips, tongue, or throat, severe dizziness, and a feeling of passing out .
未来方向
Phenoxybenzamine has been used to control blood pressure and reduce sweating in people with pheochromocytoma . It has also been used to control bladder problems such as urgency, frequency, and inability to control urination in patients with neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction . Future research may explore other potential uses of 5-Amino-2-phenoxybenzamide and its derivatives.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phenoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: Finally, the carboxylic acid group is converted to an amide group through a reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-phenoxybenzamide may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
5-Amino-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
相似化合物的比较
Similar Compounds
5-Amino-2-benzimidazolethiol: This compound has a similar structure but features a benzimidazole ring instead of a benzamide.
2-Phenoxybenzamide: Lacks the amino group at the 5-position.
5-Nitro-2-phenoxybenzamide: Contains a nitro group instead of an amino group.
Uniqueness
5-Amino-2-phenoxybenzamide is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
IUPAC Name |
5-amino-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMHPHYZGTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3008191.png)
![(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)


![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)
![5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3008202.png)

![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)
![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
